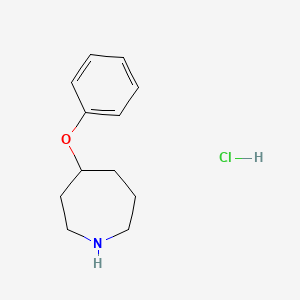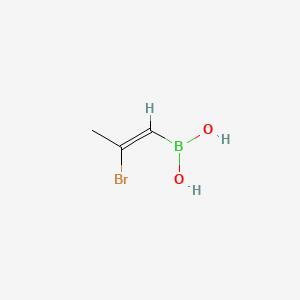
(2-Bromoprop-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoprop-1-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated propene. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Bromoprop-1-en-1-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-bromopropene with a boron-containing reagent under specific conditions. For instance, the use of bis(pinacolato)diboron in the presence of a palladium catalyst can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the laboratory synthesis techniques. These methods prioritize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and optimized catalytic systems can enhance the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid to corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2-Bromoprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromoprop-1-en-1-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo various transformations. In the Suzuki–Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Bromoprop-1-en-1-yl)boronic acid is unique due to its brominated propene structure, which provides distinct reactivity compared to other boronic acids. This unique structure allows for specific applications in cross-coupling reactions and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C3H6BBrO2 |
|---|---|
Molecular Weight |
164.80 g/mol |
IUPAC Name |
[(Z)-2-bromoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c1-3(5)2-4(6)7/h2,6-7H,1H3/b3-2- |
InChI Key |
SDVOICXCAALGDP-IHWYPQMZSA-N |
Isomeric SMILES |
B(/C=C(/C)\Br)(O)O |
Canonical SMILES |
B(C=C(C)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


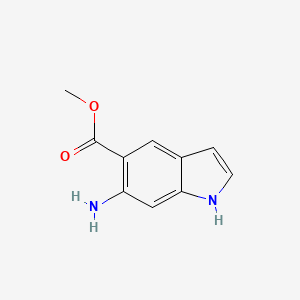
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
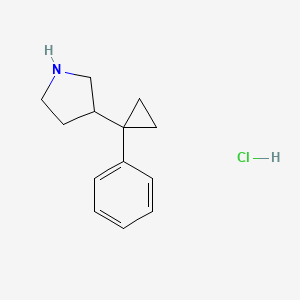
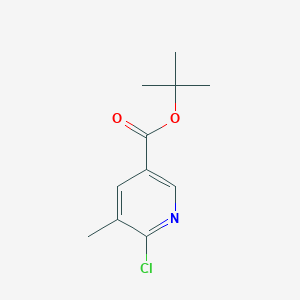
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
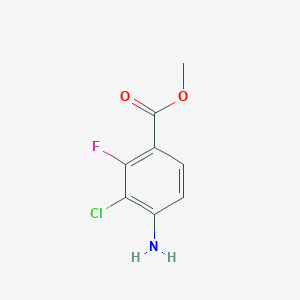
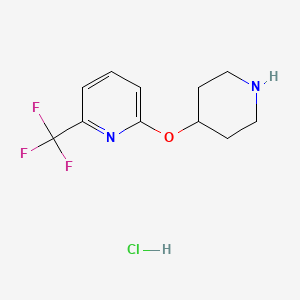
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)
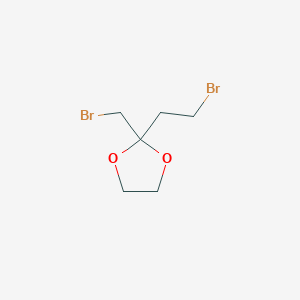
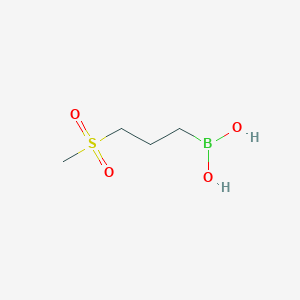
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
